molecular formula C12H19NO5 B14008162 Ethyl 1-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate CAS No. 5447-61-0

Ethyl 1-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate

Cat. No.: B14008162
CAS No.: 5447-61-0
M. Wt: 257.28 g/mol
InChI Key: SBJNNCMXQJHUPR-UHFFFAOYSA-N
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Description

Ethyl 1-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate is an organic compound with a complex structure that includes both ester and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate typically involves the reaction of ethyl 3-ethoxypropanoate with a suitable pyrrolidine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium ethoxide or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and quality control measures to ensure the final product meets the required specifications. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 1-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 1-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate
  • Methyl 1-(3-ethoxy-3-oxopropyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate

Uniqueness

Ethyl 1-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and ease of synthesis .

Properties

CAS No.

5447-61-0

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

ethyl 1-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C12H19NO5/c1-3-17-11(15)7-8-13-9(5-6-10(13)14)12(16)18-4-2/h9H,3-8H2,1-2H3

InChI Key

SBJNNCMXQJHUPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1C(CCC1=O)C(=O)OCC

Origin of Product

United States

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